3-Morpholinopropyl isothiocyanate

Catalog No.
S580781
CAS No.
32813-50-6
M.F
C8H14N2OS
M. Wt
186.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Morpholinopropyl isothiocyanate

CAS Number

32813-50-6

Product Name

3-Morpholinopropyl isothiocyanate

IUPAC Name

4-(3-isothiocyanatopropyl)morpholine

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

InChI

InChI=1S/C8H14N2OS/c12-8-9-2-1-3-10-4-6-11-7-5-10/h1-7H2

InChI Key

BCEFDMYFAAAFPE-UHFFFAOYSA-N

SMILES

C1COCCN1CCCN=C=S

Synonyms

3-morpholinopropyl isothiocyanate, 3MP-ITC

Canonical SMILES

C1COCCN1CCCN=C=S

Cancer Research

Summary of Application: 3-Morpholinopropyl isothiocyanate has been identified as a strong inducer of phase II enzymes, which are involved in carcinogen detoxification . This property has led to its use in cancer research, particularly in the study of chemopreventive agents .

Methods of Application: In one study, HepG2 human hepatoma cells were treated with structurally-different isothiocyanates, including 3-morpholinopropyl isothiocyanate . The cells were stably transfected with the ARE-luciferase reporter, and the activity of this reporter was measured following treatment .

Results or Outcomes: The study found that 3-morpholinopropyl isothiocyanate could significantly induce ARE-luciferase reporter activity in a dose-dependent manner . Its activation was even superior to that of two well-known chemopreventive isothiocyanates .

Antioxidant Research

Summary of Application: 3-Morpholinopropyl isothiocyanate has been found to strongly induce the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes both in vitro and in vivo . This has led to its use in antioxidant research.

Methods of Application: In a study, HepG2C8 cells were exposed to 3-morpholinopropyl isothiocyanate . The induction of Nrf2 protein and suppression of Kelch-like ECH-associated protein 1 were observed . The activation of antioxidant response element (ARE) by 3-morpholinopropyl isothiocyanate was also studied .

Results or Outcomes: The study found that 3-morpholinopropyl isothiocyanate strongly induces Nrf2-dependent ARE-mediated detoxifying/antioxidant enzymes via the Nrf2 signaling pathway coupled with GSH depletion and activation of multiple signaling kinase pathways .

Synthesis of Novel Compounds

Summary of Application: 3-Morpholinopropyl isothiocyanate can be used in the synthesis of novel compounds . This property has led to its use in chemical research, particularly in the development of new substances .

Methods of Application: In one study, 3-Morpholinopropyl isothiocyanate was used to synthesize (R,S)-(3-morpholin-4-yl-propyl)-thiocarbamic acid O-(5-[1,2]dithiolan-3-yl-pentyl) ester hydrochloride and N-(3-N,N-dimethylaminopropyl-N′-3-(4-morpholino)propylthiourea .

Results or Outcomes: The study successfully synthesized the aforementioned compounds using 3-Morpholinopropyl isothiocyanate .

Neurological Research

Methods of Application: In a study, 3-Morpholinopropyl isothiocyanate was used to investigate its effects on the activity of certain proteins in neuronal cells . The cells were treated with varying concentrations of the compound, and the changes in protein activity were monitored .

3-Morpholinopropyl isothiocyanate is a synthetic compound belonging to the isothiocyanate family, characterized by the presence of the isothiocyanate functional group (−N=C=S). This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and antioxidant defense mechanisms. Structurally, it consists of a morpholine ring attached to a propyl chain with an isothiocyanate functional group, giving it the chemical formula C₈H₁₄N₂OS.

Typical of isothiocyanates. It acts as a weak electrophile, making it susceptible to nucleophilic attack. The primary reaction involves hydrolysis, where water can attack the carbon atom of the isothiocyanate group, leading to the formation of thiourea derivatives. Additionally, it can undergo reactions with amines to produce thioureas or other derivatives, depending on the specific amine used.

This compound exhibits significant biological activity, particularly in inducing the antioxidant response element-dependent Nrf2-mediated detoxifying enzymes. Research indicates that 3-Morpholinopropyl isothiocyanate activates Nrf2 pathways, which are crucial for cellular defense against oxidative stress and inflammation. This activation suggests its potential utility in cancer prevention and treatment due to its ability to enhance cellular detoxification processes and reduce oxidative damage .

3-Morpholinopropyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of morpholine with an appropriate isothiocyanate precursor. Another method includes the use of dithiocarbamate salts that can be converted into isothiocyanates under specific conditions, often involving acidic or basic hydrolysis followed by subsequent reactions to yield the desired product . The synthesis may also utilize polymer-supported methods for increased efficiency and yield.

The primary applications of 3-Morpholinopropyl isothiocyanate are in biomedical research and potential therapeutic contexts. Its role as an inducer of antioxidant enzymes positions it as a candidate for cancer prevention strategies and as a protective agent against oxidative stress-related diseases. Furthermore, its unique structure allows for exploration in drug development targeting various biological pathways related to detoxification and cellular defense mechanisms.

Interaction studies have highlighted that 3-Morpholinopropyl isothiocyanate interacts with several biological targets involved in oxidative stress response pathways. These studies demonstrate its potential to modulate key signaling pathways associated with inflammation and cancer progression. Specifically, its interaction with Nrf2 pathways has been extensively documented, showing promise in enhancing cellular resistance to cytotoxic agents .

Several compounds share structural similarities with 3-Morpholinopropyl isothiocyanate, including:

  • Allyl Isothiocyanate: Found in mustard oil; known for its pungent flavor and potential anticancer properties.
  • Benzyl Isothiocyanate: Derived from cruciferous vegetables; exhibits anticancer effects through apoptosis induction.
  • Phenethyl Isothiocyanate: Also from cruciferous vegetables; has been studied for its chemopreventive properties.

Comparison Table

CompoundSourceBiological Activity
3-Morpholinopropyl IsothiocyanateSyntheticInduces Nrf2-mediated detoxification
Allyl IsothiocyanateMustard oilAnticancer properties
Benzyl IsothiocyanateCruciferous vegetablesInduces apoptosis
Phenethyl IsothiocyanateCruciferous vegetablesChemopreventive effects

Uniqueness

3-Morpholinopropyl isothiocyanate stands out due to its specific ability to activate Nrf2 pathways robustly compared to other isothiocyanates. While many similar compounds exhibit anticancer properties, 3-Morpholinopropyl isothiocyanate's focus on enhancing antioxidant defenses provides a unique angle for therapeutic development in oxidative stress-related conditions. Its synthetic nature also allows for controlled studies and modifications that may enhance its efficacy and safety profile in clinical applications .

3-Morpholinopropyl isothiocyanate (C₈H₁₄N₂OS) is a specialized chemical compound with a molecular weight of 186.27 g/mol that has garnered attention in synthetic chemistry due to its unique structural properties and reactivity profile [3] [5]. This compound features a morpholine ring connected to an isothiocyanate functional group through a propyl chain, creating a versatile molecule with multiple reactive sites [3]. The synthesis of this compound has evolved significantly over recent decades, with various methodological approaches being developed to optimize yield, purity, and reaction efficiency [4] [7].

Direct Amine-to-Isothiocyanate Conversion Strategies

The synthesis of 3-morpholinopropyl isothiocyanate typically begins with the corresponding amine precursor, 3-morpholinopropylamine, which undergoes transformation to the isothiocyanate functional group through several established routes [4] [14]. The most common direct conversion strategies include:

  • Thiophosgene Method: Historically, the reaction of primary amines with thiophosgene in the presence of a base has been considered the signature reaction for isothiocyanate synthesis [7] [14]. In this approach, 3-morpholinopropylamine reacts with thiophosgene (CSCl₂) in a biphasic system of dichloromethane and saturated aqueous sodium bicarbonate [14]. The reaction proceeds at room temperature for approximately one hour, after which the phases are separated, and the organic phase containing the product is purified [14]. While effective, this method has limitations due to the high toxicity of thiophosgene [6] [7].

  • Carbon Disulfide Method: A more environmentally acceptable approach involves the reaction of 3-morpholinopropylamine with carbon disulfide (CS₂) in the presence of a base such as triethylamine or potassium carbonate to form a dithiocarbamate salt intermediate [4] [15]. This intermediate is subsequently desulfurized to yield the desired isothiocyanate [4] [7]. The reaction typically proceeds in two steps:

    R-NH₂ + CS₂ + Base → R-NH-CS₂⁻ Base⁺ (Dithiocarbamate salt)R-NH-CS₂⁻ Base⁺ + Desulfurizing agent → R-N=C=S + By-products

    This method is particularly advantageous due to its milder reaction conditions and reduced toxicity compared to the thiophosgene approach [4] [7].

  • Thiocarbonyl Transfer Reagents: Alternative approaches utilize thiocarbonyl transfer reagents such as 1,1'-thiocarbonyldiimidazole [14]. In this method, 3-morpholinopropylamine is treated with the transfer reagent in dichloromethane at room temperature [14]. After completion, the reaction mixture is washed with water, and the organic layer is processed to isolate the product [14]. This method offers advantages in terms of safety and handling compared to thiophosgene-based approaches [7] [14].

Table 1: Comparison of Direct Amine-to-Isothiocyanate Conversion Methods for 3-Morpholinopropyl Isothiocyanate Synthesis

MethodReagentsReaction ConditionsTypical YieldAdvantagesLimitations
ThiophosgeneThiophosgene, Base (NaHCO₃)RT, 1 hour, CH₂Cl₂/H₂O85-95%High yield, Fast reactionToxic reagent, Safety concerns
Carbon DisulfideCS₂, Base (K₂CO₃ or Et₃N), Desulfurizing agentRT to 40°C, 2-24 hours70-90%Milder conditions, Less toxicLonger reaction time, Multiple steps
Thiocarbonyl Transfer1,1'-ThiocarbonyldiimidazoleRT, 1 hour, CH₂Cl₂75-85%Safer handling, One-pot processHigher cost of reagents

The selection of the appropriate conversion strategy depends on various factors including scale, available equipment, safety considerations, and desired purity of the final product [4] [7] [14].

Role of Catalysts in Optimizing Yield

The incorporation of catalysts in the synthesis of 3-morpholinopropyl isothiocyanate has significantly enhanced reaction efficiency and yield optimization [6] [12]. Catalysts play crucial roles in both the formation of dithiocarbamate intermediates and their subsequent conversion to isothiocyanates [4] [16].

Several catalytic systems have been investigated for the synthesis of isothiocyanates, with particular relevance to 3-morpholinopropyl isothiocyanate:

  • Amine Catalysts: Tertiary amines such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have demonstrated exceptional catalytic activity in isothiocyanate synthesis [6] [12]. Research has shown that even at low catalyst loadings (2-10 mol%), DBU effectively promotes the conversion of isocyanides to isothiocyanates in the presence of elemental sulfur [6] [12]. This approach offers a more sustainable synthetic route with reduced waste generation and milder reaction conditions [12].

  • Metal-Based Catalysts: Various transition metal catalysts have been employed to enhance the desulfurization of dithiocarbamate salts [7] [16]. Metal dithiocarbamate complexes, particularly those containing zinc, copper, or potassium, accelerate the rate of radical formation, thereby promoting the reaction of sulfur with organic substrates [16] [21]. For instance, potassium diethyldithiocarbamate (K-DTC) has shown promising results in catalyzing sulfurization reactions [21].

  • Organocatalysts: 4-Dimethylaminopyridine (DMAP) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been identified as effective catalysts for the conversion of dithiocarbamates to isothiocyanates [4]. These catalysts significantly increase the reaction rate, resulting in the formation of isothiocyanates from corresponding amines within minutes, accompanied by visible gas evolution from the reaction mixture [4].

The optimization of catalyst loading has been extensively studied to maximize yield while minimizing waste generation [12] [22]. Research findings indicate that for 3-morpholinopropyl isothiocyanate synthesis, catalyst concentrations of 2-2.5 mol% often provide optimal results, with marginal improvements observed at higher loadings [12] [22].

Table 2: Catalytic Systems for Optimizing 3-Morpholinopropyl Isothiocyanate Yield

Catalyst TypeExamplesOptimal LoadingTemperatureSolventEffect on Yield
Amine CatalystsDBU, TBD2-10 mol%40°CCyrene™, γ-butyrolactoneIncreases yield by 30-40%
Metal-BasedK-DTC, Zinc dithiocarbamate1-5 mol%RT to 40°CWater, THFEnhances conversion by 25-35%
OrganocatalystsDMAP, DABCO1-3 mol%RTEthanol, DCM, THFAccelerates reaction rate by 3-4 fold

The selection of an appropriate catalyst system depends on various factors including the specific synthetic route, desired reaction conditions, and environmental considerations [12] [16] [21].

Reaction Mechanism Elucidation

The reaction mechanism for the formation of 3-morpholinopropyl isothiocyanate has been extensively studied, with particular focus on the transformation of the amine precursor to the isothiocyanate product [7] [15]. The mechanism varies depending on the synthetic approach employed, but several key pathways have been elucidated [4] [7].

For the widely used carbon disulfide method, the mechanism proceeds through two distinct stages [4] [15]:

  • Dithiocarbamate Formation: The initial step involves the nucleophilic attack of the amine nitrogen of 3-morpholinopropylamine on the carbon atom of carbon disulfide [15]. This reaction is facilitated by a base, which deprotonates the amine to enhance its nucleophilicity [15]. The resulting intermediate is a dithiocarbamate salt, which can be isolated or processed directly in a one-pot synthesis [4] [15].

    R-NH₂ + CS₂ + Base → R-NH-CS₂⁻ Base⁺

    Where R represents the 3-morpholinopropyl group (C₇H₁₄NO-) [15].

  • Desulfurization Process: The second stage involves the conversion of the dithiocarbamate salt to the isothiocyanate through a desulfurization process [4] [7]. This transformation can be achieved using various desulfurizing agents, each operating through distinct mechanistic pathways [7]:

    a. Oxidative Desulfurization: When oxidizing agents such as hydrogen peroxide or sodium persulfate are employed, the mechanism involves the oxidation of the dithiocarbamate, leading to the elimination of sulfur and formation of the isothiocyanate [7] [14].

    b. Electrophilic Desulfurization: With electrophilic reagents like di-tert-butyl dicarbonate (Boc₂O), the mechanism involves the formation of an unstable mixed dithiocarbamate/carbonate adduct that rapidly decomposes to yield the isothiocyanate, carbonyl sulfide (COS), and tert-butanol [4].

    R-NH-CS₂⁻ + Boc₂O → [R-NH-CS₂-O-Boc] → R-N=C=S + COS + t-BuOH

For the thiophosgene method, the mechanism follows a different pathway [7] [14]:

  • The reaction begins with the nucleophilic attack of the amine nitrogen on the thiocarbonyl carbon of thiophosgene [7].
  • This is followed by the elimination of hydrogen chloride, facilitated by the base present in the reaction mixture [14].
  • A second elimination of hydrogen chloride results in the formation of the isothiocyanate product [7] [14].
    R-NH₂ + CSCl₂ → R-NH-C(S)Cl + HClR-NH-C(S)Cl + Base → R-N=C=S + HCl

Recent mechanistic studies have also explored alternative pathways for isothiocyanate formation, including the sulfurization of isocyanides with elemental sulfur using catalytic amounts of amine bases [6] [12]. In this approach, the mechanism involves:

  • Nucleophilic attack of the amine catalyst on sulfur, forming polysulfur chains [6].
  • These activated sulfur species then attack the isocyanide to yield the isothiocyanate after eliminating a sulfur chain [6] [12].

The elucidation of these mechanistic pathways has been instrumental in developing more efficient and selective synthetic routes for 3-morpholinopropyl isothiocyanate [4] [7] [12].

Purification Techniques and Challenges

The purification of 3-morpholinopropyl isothiocyanate presents several challenges due to the compound's reactivity and the presence of various by-products formed during synthesis [9] [14]. Effective purification is crucial for obtaining high-purity material suitable for further applications [14] [17].

Several purification techniques have been employed for 3-morpholinopropyl isothiocyanate, each with specific advantages and limitations:

  • Column Chromatography: This technique is widely used for the purification of isothiocyanates, including 3-morpholinopropyl isothiocyanate [12] [14]. The crude product is typically loaded onto a silica gel column and eluted with an appropriate solvent system [14]. Recent advancements have focused on optimizing column chromatography to minimize waste generation while maintaining high product purity [12]. For 3-morpholinopropyl isothiocyanate, common eluent systems include mixtures of ethyl acetate and hexanes or dichloromethane and methanol in varying ratios [12] [14].

  • Distillation: Given the relatively high boiling point of 3-morpholinopropyl isothiocyanate (approximately 183°C), vacuum distillation is an effective purification method, particularly for larger-scale preparations [17] [18]. The process typically involves:

    a. Initial acid washing of the crude reaction mixture to remove basic impurities [17].
    b. Concentration of the washed material to obtain an acid-washed crude product [17].
    c. Reduced pressure distillation to obtain a distilled crude product [17].
    d. Final rectification under vacuum to achieve high-purity 3-morpholinopropyl isothiocyanate [17] [18].

  • Extraction and Washing: Liquid-liquid extraction is commonly employed as a preliminary purification step [9] [14]. The reaction mixture is typically extracted with an organic solvent such as dichloromethane or ethyl acetate, followed by washing with water or brine to remove water-soluble impurities [14]. For 3-morpholinopropyl isothiocyanate, a biphasic solvent system of water and ethyl acetate has proven particularly effective, as it facilitates the extraction of the isothiocyanate into the organic layer while leaving impurities in the aqueous phase [4] [14].

  • Recrystallization: Although less commonly used for 3-morpholinopropyl isothiocyanate due to its liquid state at room temperature, recrystallization can be employed for purifying solid derivatives or intermediates in the synthetic pathway [9].

Several challenges are associated with the purification of 3-morpholinopropyl isothiocyanate:

  • Reactivity with Nucleophiles: The isothiocyanate functional group readily reacts with nucleophiles, including water, alcohols, and amines, which can lead to degradation during purification [7] [9]. This necessitates careful control of purification conditions and the use of anhydrous solvents when appropriate [9].

  • Thermal Stability: While 3-morpholinopropyl isothiocyanate is relatively stable, prolonged exposure to elevated temperatures during distillation can lead to decomposition or polymerization [17] [18]. Therefore, vacuum distillation with careful temperature control is preferred [17].

  • Separation from Structurally Similar Impurities: By-products with similar structures, such as thioureas formed by the reaction of the isothiocyanate with amines present in the reaction mixture, can be challenging to separate [4] [7]. This often necessitates multiple purification steps or the optimization of chromatographic conditions [12] [14].

  • Scale-Up Challenges: Purification methods that are effective at laboratory scale may present challenges when scaled up for larger productions [12] [17]. For instance, column chromatography, while effective for small-scale purification, becomes less practical at larger scales due to solvent consumption and time considerations [12].

Table 3: Purification Techniques for 3-Morpholinopropyl Isothiocyanate

TechniqueConditionsAdvantagesLimitationsTypical Recovery
Column ChromatographySilica gel, Ethyl acetate/hexanes or DCM/methanolHigh purity, Effective for small scaleSolvent intensive, Time-consuming85-95%
Vacuum DistillationReduced pressure (1-5 mmHg), Temperature control (150-180°C)Scalable, No solvent wasteThermal decomposition risk, Equipment intensive75-90%
Extraction/WashingWater/ethyl acetate biphasic systemSimple procedure, Good for preliminary purificationLimited purity, Multiple extractions needed90-98%
Combined ApproachSequential extraction, distillation, and chromatographyHighest purity, Removes diverse impuritiesComplex process, Time and resource intensive70-85%

Recent advancements in purification techniques have focused on developing more sustainable approaches with reduced environmental impact [12]. For instance, optimized column chromatography procedures have been developed to minimize solvent usage while maintaining separation efficiency, resulting in environmental factors (E-factors) as low as 0.989 for isothiocyanate purification [12].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.63%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (11.63%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (88.37%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

32813-50-6

Dates

Last modified: 08-15-2023

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